Efrotomycin belongs to a class of antibiotics known as elfamycins. These compounds are characterized by their ability to inhibit protein synthesis in bacteria by targeting elongation factor Tu (EF-Tu), a crucial component in the translation process of ribosomes . The biosynthesis of efrotomycin has been linked to the metabolic utilization of substrates such as soybean oil and starch during fermentation processes .
The synthesis of efrotomycin has been explored through various methods, although comprehensive details remain limited. One notable approach involves the use of enantioselective ketene-amine cycloaddition reactions, which have been employed to construct key intermediates necessary for the final synthesis of efrotomycin .
The fermentation process typically involves the growth of Streptomyces lactamdurans in a controlled environment where glucose depletion initiates efrotomycin production. During this phase, extracellular enzymes such as lipase and protease are actively secreted, facilitating the breakdown of triglycerides into usable metabolic precursors .
Efrotomycin's molecular structure is complex, featuring multiple functional groups that contribute to its biological activity. The molecular formula is represented as with an InChI key of ASOJLQIBBYOFDE-SBHXXGSWSA-N. The structure includes several stereocenters, which are crucial for its interaction with biological targets.
The detailed structural analysis reveals that efrotomycin contains a series of interconnected rings and functional groups that play a significant role in its mechanism of action. The stereochemistry is critical for its binding affinity to EF-Tu in bacterial cells .
Efrotomycin exerts its antimicrobial effects primarily by inhibiting protein synthesis. It binds to elongation factor Tu (EF-Tu), preventing the proper functioning of this GTPase during the translation process. This interaction disrupts the formation of the EF-Tu:GTP:aminoacyl-tRNA complex necessary for protein elongation on ribosomes.
Upon binding, efrotomycin stabilizes EF-Tu in a conformation that prevents its dissociation from the ribosome after GTP hydrolysis. This leads to a 'traffic jam' effect where subsequent aminoacyl-tRNA complexes cannot bind effectively, halting protein synthesis in bacteria .
Efrotomycin exhibits several notable physical properties:
Chemical properties include:
These properties are essential for understanding how efrotomycin can be formulated for clinical use and how it behaves under physiological conditions .
Efrotomycin has potential applications beyond traditional antibiotic use. Its unique structure may inspire novel synthetic methodologies in organic chemistry. Additionally, research into its mechanisms could lead to new insights into antibiotic resistance mechanisms or alternative therapeutic strategies against resistant bacterial strains .
Efrotomycin was first isolated in 1976 from the actinomycete Streptomyces lactamdurans NRRL 3802 (deposited at the Northern Regional Research Laboratory, USA) during antibiotic screening programs. Its discovery was documented by Wax and colleagues, who characterized it as a structurally novel antibiotic with significant activity against Gram-negative bacteria [1]. The producing organism, S. lactamdurans, belongs to the genus Streptomyces, renowned for its prolific antibiotic production. This strain exhibits typical actinomycete morphology, forming branched mycelia and sporulating aerial hyphae. Taxonomically, it is classified within the order Actinomycetales, family Streptomycetaceae, and is identified by its ability to produce lactam-containing compounds and specific carbohydrate utilization patterns [1] [10].
Efrotomycin’s discovery emerged during heightened interest in veterinary antibiotics. Research in the 1980s–1990s explored its application in swine production due to its oral bioavailability and stability in gastrointestinal environments. Unlike human therapeutic antibiotics, efrotomycin was primarily investigated for growth promotion and enteric pathogen control in livestock, reflecting agricultural antibiotic development trends [1] [10].
Structural Characteristics:Efrotomycin (C₅₉H₈₈N₂O₂₀; molecular weight 1145.33 g/mol) features a complex macrocyclic polyketide structure with a 34-membered lactone ring conjugated to a dichlorinated phenylpyrrole moiety. Its structure includes multiple chiral centers, a disaccharide unit (α-oleandrose-β-cymarose), and a unique phenylacetyl side chain at C-22/C-23, critical for target binding [1] [9]. The SMILES notation illustrates its stereochemical complexity:C/C=C/C=C/[C@@H]1O[C@](O)([C@H](CC)C(=O)NC/C=C/C=C(\C)...
[1].
Spectrum of Activity:Efrotomycin exhibits selective antibacterial activity:
Table 1: Taxonomic Profile of Efrotomycin-Producing Strain
Characteristic | Details |
---|---|
Producing Organism | Streptomyces lactamdurans NRRL 3802 |
Taxonomic Lineage | Domain: Bacteria; Phylum: Actinomycetota; Class: Actinomycetes; Order: Actinomycetales |
Isolation Source | Soil-derived actinomycete |
Key Morphology | Branched mycelia, aerial hyphae forming spiral spore chains |
Biochemical Markers | Lactam production, arabinose/galactose in cell wall, meso-DAP peptidoglycan |
Efrotomycin belongs to the elfamycin class, defined by their targeting of bacterial elongation factor Tu (EF-Tu), a GTPase essential for protein synthesis. Elfamycins are structurally diverse but unified by their mechanism rather than a conserved scaffold [6]. Efrotomycin is classified as a Type 1 kirromycin-like elfamycin, sharing a macrocyclic lactone core with antibiotics like aurodox and phenelfamycins [9].
Mechanistic Classification:Elfamycins employ two distinct mechanisms to disrupt EF-Tu function:
Table 2: Classification of Major Elfamycin Types
Elfamycin Type | Prototypes | Mechanism of Action | Structural Features |
---|---|---|---|
Type 1 (Kirromycin-like) | Efrotomycin, Kirromycin | Stabilizes EF-Tu:GDP on ribosome post-GTP hydrolysis | Macrocyclic lactone, conjugated aromatic moieties |
Type 2 | Kirrothricin | Similar to Type 1 | Open tetrahydrofuran ring in aglycone |
Type 3 (Phenelfamycins) | Phenelfamycins G/H | Ternary complex stabilization | Phenylacetyl substitution, C-33 O-glycosylation |
Structural Subclassification:Within elfamycins, efrotomycin is further distinguished by:
Ecological Role:Like most elfamycins, efrotomycin is produced by soil-dwelling actinomycetes, likely as a competitive weapon against bacteria. Its narrow spectrum (active against Gram-negatives and few Gram-positives like E. faecium) suggests co-evolution with specific soil microbiota [1] [4]. The elf gene cluster in S. lactamdurans remains uncharacterized but is hypothesized to encode polyketide synthases and glycosyltransferases analogous to other elfamycin producers [9].
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